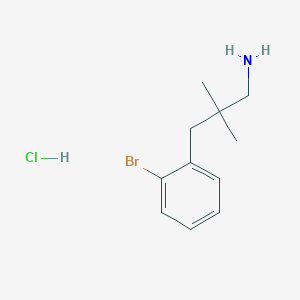

3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Descripción general

Descripción

The compound is an amine derivative with a bromophenyl group. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Bromophenyl is a term used in organic chemistry to describe a phenyl ring with a bromine atom attached .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as “2-bromophenylhydrazine hydrochloride” have been synthesized through various methods, including diazotization and reduction .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the structure of “3-Bromo-2-hydroxypyridine” was optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Physical And Chemical Properties Analysis

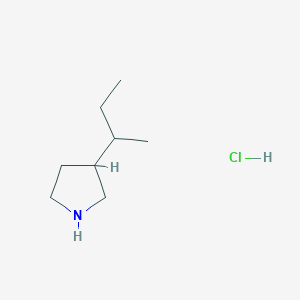

The physical and chemical properties of a compound can be determined through various experimental methods. For a similar compound “3-(2-Bromophenyl)pyrrolidine hydrochloride”, it has been reported to be a solid at room temperature with a molecular weight of 262.58 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Research into compounds structurally related to 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride focuses on chemical synthesis and modifications aimed at exploring their potential biological activities or developing new synthetic methodologies. For example, studies have investigated the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines, which could serve as a foundation for producing various bioactive molecules, including potential therapeutic agents (Lygin & Meijere, 2009). Similarly, the synthesis of 1-substituted benzimidazoles using o-bromophenyl isocyanide under specific catalytic conditions highlights the versatility of bromophenyl compounds in synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry (Lygin & Meijere, 2009).

Anticancer Research

Another significant area of application for bromophenyl derivatives is in the development of anticancer agents. Research into newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, for instance, indicates the potential inhibitory effects on colon cancer cell proliferation, suggesting that bromophenyl derivatives could be structured to target specific cancer types (Rayes et al., 2020). These compounds exhibit specificity towards cancer cells without significantly affecting non-cancerous cells, highlighting their potential therapeutic value.

Drug Metabolism and Bioactive Compound Design

The design and synthesis of bioactive compounds, such as α₁-adrenoceptors antagonists, often involve bromophenyl derivatives due to their structural characteristics conducive to specific biological interactions. Studies on the metabolism-based design of such compounds indicate the strategic placement of bromo groups to influence metabolic stability and enhance biological activity, which is crucial in developing effective therapeutic agents (Xi et al., 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as brominated organic compounds, have been known to exhibit wide-spectrum antimicrobial properties .

Mode of Action

It’s worth noting that brominated compounds often participate in reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds are known to participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura (sm) cross-coupling .

Result of Action

Similar compounds are known to participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura (sm) cross-coupling , which could potentially lead to the formation of new organic compounds.

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

3-(2-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQUJAFIAHELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)

![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)

![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)